2,3-ジブロモ-2,3-ジメチルブタン

説明

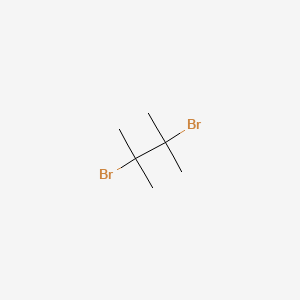

2,3-Dibromo-2,3-dimethylbutane is a chemical compound with the formula C6H12Br2 . It is also known as Butane, 2,3-dibromo-2,3-dimethyl- .

Synthesis Analysis

The synthesis of 2,3-Dibromo-2,3-dimethylbutane has been described in literature. In most cases, the radicals were prepared by the reaction of the corresponding anion with 2,3-dibromo-2,3-dimethylbutane .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-2,3-dimethylbutane can be represented as a 2D Mol file . The molecular weight of the compound is 243.967 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-2,3-dimethylbutane include a molecular weight of 243.967 . More detailed properties such as boiling point, density, etc., were not found in the search results.科学的研究の応用

放射線化学

2,3-ジブロモ-2,3-ジメチルブタンは、有機化合物に対するガンマ線の影響を理解するための放射線化学研究に使用されます。 これは、放射線誘起臭素化反応を研究するためのモデル化合物として役立ちます 。この研究は、放射線耐性材料の開発と放射性環境における物質の劣化を理解するために不可欠です。

結晶学

この化合物は、室温でのユニークな結晶構造により、結晶学研究の興味深い対象となっています。その結晶形では、トランス型の分子が複数の配向を持ち、無秩序な性質を示しています。 これは、固体中の分子挙動の研究を助け、新しい結晶性材料の開発に貢献します .

熱物理的特性

2,3-ジブロモ-2,3-ジメチルブタンは、化学工学におけるプロセス設計と安全性に不可欠な熱物理的特性について分析されます。 さまざまな温度と圧力下でのその挙動に関するデータは、この化合物または同様の物質を使用する機器やプロセスを設計するのに役立ちます .

分光法

この化合物は、分子の振動と結合を理解するために、ラマン分光法と赤外分光法、特に分光学的研究にも使用されます。 これらの研究は、化学化合物を同定し特徴付ける上で基本的なものです .

Safety and Hazards

特性

IUPAC Name |

2,3-dibromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWZEFFWWOMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334770 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

594-81-0 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,3-dibromo-2,3-dimethylbutane and how does this influence its physical state at room temperature?

A1: 2,3-Dibromo-2,3-dimethylbutane is an example of a substituted ethane with bromine atoms and methyl groups attached to the central carbon-carbon bond. The molecule exists in different rotational isomeric forms, primarily gauche and trans. At room temperature, the crystal structure of 2,3-dibromo-2,3-dimethylbutane exhibits disorder due to the trans-form molecules having multiple orientations around specific axes. [] This disordered nature is likely why the compound exists as a solid at room temperature.

Q2: What spectroscopic techniques are helpful in studying the structure and behavior of 2,3-dibromo-2,3-dimethylbutane?

A2: Several spectroscopic methods have provided valuable insights into this molecule:

- Vibrational Spectroscopy: Both Raman and infrared spectroscopy have been employed to study 2,3-dibromo-2,3-dimethylbutane. These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine molecular symmetry. Researchers have used these methods to confirm the presence of both gauche and trans isomers in the liquid phase. [, ]

- Nuclear Magnetic Resonance (NMR): NMR studies have proven helpful in understanding the molecular motion within the solid phase of 2,3-dibromo-2,3-dimethylbutane, particularly at high temperatures where it exhibits characteristics of a rotator phase. []

Q3: How does the energy barrier between the gauche and trans isomers of 2,3-dibromo-2,3-dimethylbutane compare to other similar molecules?

A3: Acoustic measurements have allowed scientists to estimate the energy barrier for the gauche-to-trans isomerization of 2,3-dibromo-2,3-dimethylbutane to be around 6–7.5 kcal/mol. [] This energy barrier provides insights into the relative stability of each isomer and its prevalence at different temperatures. Further comparisons with similar molecules could elucidate how substituents influence rotational barriers and conformational preferences.

Q4: Has 2,3-dibromo-2,3-dimethylbutane been observed as a product in any chemical reactions?

A4: Yes, 2,3-dibromo-2,3-dimethylbutane has been identified as a product in specific reactions:

- Reaction of Hydrogen Bromide with Alkynes: This molecule has been obtained as a product in the reaction of anhydrous hydrogen bromide with 3,3-dimethyl-1-butyne under specific conditions. []

- Reaction of Nitrodibromoacetonitrile with Alkenes: Another synthetic route involves the reaction of nitrodibromoacetonitrile (NDBA) with 2,3-dimethylbut-2-ene. [] This reaction is particularly interesting because it can lead to different products depending on the reaction conditions, highlighting the reactivity of the starting materials and the potential for diverse applications.

Q5: What is the significance of studying the translational molecular motion in 2,3-dibromo-2,3-dimethylbutane?

A5: 2,3-Dibromo-2,3-dimethylbutane belongs to a class of organic solids that exhibit a rotator phase and have an intermediate entropy of fusion. Research on its translational molecular motion, particularly in the context of lattice defects, helps scientists understand the relationship between molecular structure, entropy of fusion, and the unique properties of plastic organic solids. [] This information is valuable for various applications, including material science and drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

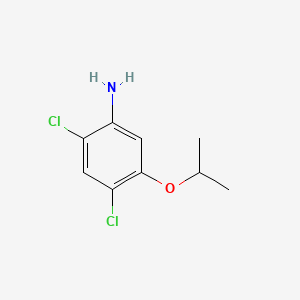

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)